molecular formula C23H29ClN2O2 B15189468 (+-)-3-((1,1-Dimethylethyl)amino)-(2-(1-(1H-indol-4-yl)ethenyl)phenoxy)-2-propanol HCl CAS No. 133994-77-1

(+-)-3-((1,1-Dimethylethyl)amino)-(2-(1-(1H-indol-4-yl)ethenyl)phenoxy)-2-propanol HCl

Cat. No.: B15189468
CAS No.: 133994-77-1
M. Wt: 400.9 g/mol
InChI Key: MHDZFFQTBGZNHW-UHFFFAOYSA-N
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Description

(±)-3-((1,1-Dimethylethyl)amino)-(2-(1-(1H-indol-4-yl)ethenyl)phenoxy)-2-propanol HCl is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a phenoxy group, and a tertiary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-3-((1,1-Dimethylethyl)amino)-(2-(1-(1H-indol-4-yl)ethenyl)phenoxy)-2-propanol HCl typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(±)-3-((1,1-Dimethylethyl)amino)-(2-(1-(1H-indol-4-yl)ethenyl)phenoxy)-2-propanol HCl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (±)-3-((1,1-Dimethylethyl)amino)-(2-(1-(1H-indol-4-yl)ethenyl)phenoxy)-2-propanol HCl involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(±)-3-((1,1-Dimethylethyl)amino)-(2-(1-(1H-indol-4-yl)ethenyl)phenoxy)-2-propanol HCl is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its indole moiety, in particular, is known for its biological activity and ability to interact with various molecular targets .

Properties

CAS No.

133994-77-1

Molecular Formula

C23H29ClN2O2

Molecular Weight

400.9 g/mol

IUPAC Name

1-(tert-butylamino)-3-[2-[1-(1H-indol-4-yl)ethenyl]phenoxy]propan-2-ol;hydrochloride

InChI

InChI=1S/C23H28N2O2.ClH/c1-16(18-9-7-10-21-20(18)12-13-24-21)19-8-5-6-11-22(19)27-15-17(26)14-25-23(2,3)4;/h5-13,17,24-26H,1,14-15H2,2-4H3;1H

InChI Key

MHDZFFQTBGZNHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C(=C)C2=C3C=CNC3=CC=C2)O.Cl

Origin of Product

United States

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